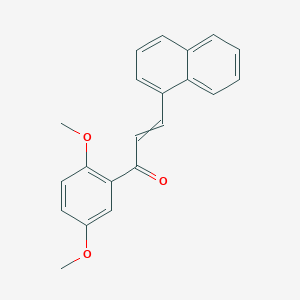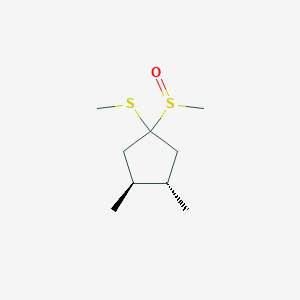
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is an organic compound characterized by its unique cyclopentane ring structure with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable linear precursor, followed by the introduction of the methanesulfinyl and methylsulfanyl groups. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane involves its interaction with specific molecular targets. The methanesulfinyl and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethylcyclopentane: Lacks the methylsulfanyl group.
(3S,4S)-1-(Methylsulfanyl)-3,4-dimethylcyclopentane: Lacks the methanesulfinyl group.
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(ethylsulfanyl)cyclopentane: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is unique due to the presence of both methanesulfinyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921210-48-2 |
|---|---|
Molekularformel |
C9H18OS2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
(3S,4S)-3,4-dimethyl-1-methylsulfanyl-1-methylsulfinylcyclopentane |
InChI |
InChI=1S/C9H18OS2/c1-7-5-9(11-3,12(4)10)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8-,12?/m0/s1 |
InChI-Schlüssel |
ZJHSCENKGUGQTI-KNTUYYKSSA-N |
Isomerische SMILES |
C[C@H]1CC(C[C@@H]1C)(SC)S(=O)C |
Kanonische SMILES |
CC1CC(CC1C)(SC)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
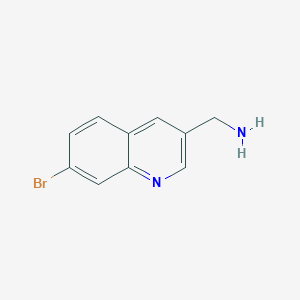
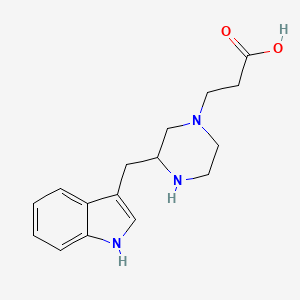
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
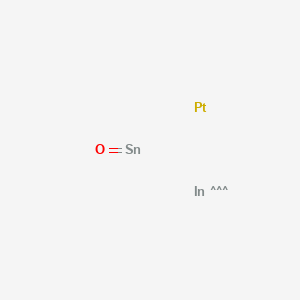
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)
